N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole and oxazole rings through cyclization reactions. The bromothiophene moiety is introduced via bromination reactions, and the final compound is obtained through amide bond formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and oxazole rings can be oxidized under specific conditions.
Reduction: The bromothiophene moiety can be reduced to form different derivatives.
Substitution: The bromine atom in the bromothiophene can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted thiadiazole and oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: Another compound with a bromothiophene moiety, used in organic electronics.
5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol: A related compound with similar heterocyclic structures, used in medicinal chemistry.
Uniqueness
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its combination of thiadiazole, oxazole, and bromothiophene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H11BrN4O3S2 |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H11BrN4O3S2/c1-24-10-4-2-9(3-5-10)12-8-11(21-25-12)16(23)20-17-19-15(22-27-17)13-6-7-14(18)26-13/h2-8H,1H3,(H,19,20,22,23) |
InChI Key |
TXLFXEWEWJVIBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)Br |
Origin of Product |
United States |
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